molecular formula C14H16N4 B3030428 Imiquimod CAS No. 9050-31-1

Imiquimod

Katalognummer B3030428
CAS-Nummer: 9050-31-1
Molekulargewicht: 240.3 g/mol
InChI-Schlüssel: DOUYETYNHWVLEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imiquimod is a medication that acts as an immune response modifier. It is used to treat external warts around the genital and rectal areas called condyloma acuminatum . It is not used on warts inside the vagina, penis, or rectum . It is also used to treat genital warts, superficial basal cell carcinoma, and actinic keratosis .


Synthesis Analysis

Imiquimod is a synthetic compound that resembles a nucleoside, a building block of DNA . It works by binding to a specific receptor on immune cells, which activates a signaling pathway that leads to the production of cytokines . A focused library of a new class of imidazoquinolines retaining the N-isobutyl substitution of an imidazole moiety as in imiquimod has been synthesized .


Molecular Structure Analysis

Imiquimod is a low molecular weight synthetic guanosine-like molecule . Its IUPAC name is 3-(2-Methylpropyl)-3,5,8-triazatricyclo[7.4.0.0 2,6]trideca-1(9),2(6),4,7,10,12-hexaen-7-amine .


Chemical Reactions Analysis

Imiquimod interacts with adenosine receptors and other molecules that regulate the synthesis of cyclic adenosine monophosphate . It also interacts with Toll-like receptor 7 (TLR7) and this capacity is widely used in a large number of experimental studies and clinical trials .


Physical And Chemical Properties Analysis

Imiquimod has a molecular formula of C14H16N4 and a molecular weight of 240.3 . It is soluble in DMSO at 2 mg/mL .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Warts and Actinic Keratosis Imiquimod was first approved by the US Food and Drug Administration for the topical treatment of anal and genital warts and actinic keratosis . It is an immune response modifier belonging to the imidazoquinoline family .

Antitumor Activity

Imiquimod has exhibited potent antitumor activity . It has been shown to inhibit tumor progression in immunocompromised animals . Its topical application potently inhibits tumor-induced angiogenesis in vivo, in a dose and time-dependent manner .

Development of Imiquimod Analogues

The promising activity of Imiquimod has inspired the development of several imidazoquinoxaline analogues and derivatives . Some of these analogues include EAPB0203, EAPB0503, and EABP02303 .

Treatment of Psoriasis

Imiquimod has been used to induce a psoriasis-like dermatitis in mice . This model is widely used in fundamental research and allows the elucidation of underlying mechanisms and the evaluation of new therapies against psoriasis .

Evaluation of Interleukin-17A Antagonists

The Imiquimod-induced murine psoriasis model has been used to evaluate interleukin-17A antagonists . Interleukin-17A is a proinflammatory cytokine critically involved in autoimmune diseases .

Treatment of Parasitic Infections

Imiquimod and its analogues have demonstrated leishmanicidal activity due to nitric oxide synthesis in macrophages in an animal model of cutaneous leishmaniasis . This suggests potential uses of imidazoquinolinamines against infection .

Wirkmechanismus

Target of Action

Imiquimod is an immune response modifier that primarily targets Toll-like receptor 7 (TLR7) . TLR7 is a crucial component of the innate immune system, responsible for recognizing and responding to pathogenic threats .

Mode of Action

Imiquimod interacts with TLR7, stimulating both innate and acquired immune responses . This interaction leads to the production of various cytokines, which are essential for immune cell activation . . Evidence suggests that imiquimod may also interact with adenosine receptors and other molecules that regulate the synthesis of cyclic adenosine monophosphate .

Biochemical Pathways

The activation of TLR7 by imiquimod triggers a signaling pathway that leads to the production of cytokines . These cytokines, in turn, stimulate immune cells like macrophages and dendritic cells . This process enhances both innate and acquired cellular immunity .

Pharmacokinetics

Imiquimod is applied topically, and its percutaneous absorption is minimal . Systemic absorption is more dependent on the surface area of application rather than the dose . Less than 3% of the applied dose is excreted in urine as imiquimod and its metabolites . The time to peak concentration is between 9 to 12 hours .

Result of Action

The activation of immune cells by imiquimod leads to a local immune response . This response helps to eliminate the infectious agent or precancerous cells . The stimulation of innate and acquired immune responses ultimately leads to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue .

Action Environment

The action of imiquimod is influenced by the environment in which it is applied. For instance, the cream is usually applied to clean, dry skin and left for 6–10 hours before being washed off . . Therefore, the condition of the skin at the application site can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Imiquimod is toxic and can cause local inflammatory reactions such as itching, burning, bleeding, erosions, ulcerations, excoriations, crusting, induration, edema, and pain . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Imiquimod has shown promising activity in the treatment of several forms of skin cancer and papillomas, inspiring the development of several imidazoquinoxaline analogues and derivatives . It is also being tested for the prevention of oral squamous cell carcinoma .

Eigenschaften

IUPAC Name

1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUYETYNHWVLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041047
Record name Imiquimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Imiquimod
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Poorly soluble, 2.47e-01 g/L
Record name Imiquimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00724
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imiquimod
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Imiquimod's mechanism of action is via stimulation of innate and acquired immune responses, which ultimately leads to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue. Imiquimod does not have direct antiviral activity. Studies of mice show that imiquimod may induce cytokines, including interferon-alpha (IFNA) as well as several IFNA genes (IFNA1, IFNA2, IFNA5, IFNA6, and IFNA8) as well as the IFNB gene. Imiquimod also induced the expression of interleukin (IL)-6, IL-8, and tumor necrosis factor alpha genes. In the treatment of basal cell carcinoma, Imiquimod appears to act as a toll-like receptor-7 agonist, and is thought to exert its anti-tumor effect via modification of the immune response and stimulation of apoptosis in BCC cells. In treating basal cell carcinoma it may increase the infiltration of lymphocytes, dendritic cells, and macrophages into the tumor lesion., Imiquimod and resiquimod represent Toll-like receptor (TLR) 7 and 8 agonists, which emerged as attractive candidates for tumor therapy. To elucidate immune cells, which mainly contribute to TLR7/8-mediated antitumoral activity, /the researchers/ investigated the impact of imiquimod and resiquimod on native human 6-sulfo LacNAc (slan) dendritic cells (DCs). /The researchers/ found that both TLR7/8 agonists significantly improve the release of various proinflammatory cytokines by slanDCs and promote their tumor-directed cytotoxic activity. Furthermore, resiquimod efficiently augmented the ability of slanDCs to stimulate T cells and natural killer cells. These results indicate that imiquimod and resiquimod trigger various immunostimulatory properties of slanDCs, which may contribute to their antitumor effects., Aldara is a cream used for topical treatment of non-melanoma skin cancer, and is thought to act through stimulation of anti-tumour immunity. The active ingredient, imiquimod, has been shown to stimulate toll-like receptor 7. Aldara also induces psoriasis-like lesions when applied to naive murine skin, and as such is used as a mouse model for psoriasis. Here we find that in naive murine skin, Aldara induces inflammation largely independently of toll-like receptor 7. Surprisingly, inflammasome activation, keratinocyte death and interleukin 1 release also occur in response to the vehicle cream in the absence of imiquimod. We show that isostearic acid, a major component of the vehicle, promotes inflammasome activation in cultured keratinocytes, and so may contribute to the observed effects of Aldara on murine skin. Aldara therefore stimulates at least two immune pathways independently, and both imiquimod and vehicle are required for a full inflammatory response. Although it remains to be tested, it is possible that imiquimod-independent effects also contribute to the therapeutic efficacy of Aldara., Imiquimod is recognized as an agonist for Toll-like receptor 7 (TLR7) in immunocompetent cells. TLR7, as well as TLR3 and TLR8, triggers the immune responses, such as the production of type I interferons (IFNs) and proinflammatory cytokines via recognition of viral nucleic acids in the infected cells. In this study, /the reseachers/ proposed that imiquimod has an IFN-independent antiviral effect in nonimmune cells. Imiquimod, but not resiquimod, suppressed replication of human herpes simplex virus 1 (HSV-1) in FL cells. We analyzed alternation of gene expression by treatment with imiquimod using microarray analysis. Neither type I IFNs, nor TLRs, nor IFN-inducible antiviral genes were induced in imiquimod-treated FL cells. Cystatin A, a host cysteine protease inhibitor, was strongly upregulated by imiquimod and took a major part in the anti-HSV-1 activity deduced by the suppression experiment using its small interfering RNA. Upregulation of cystatin A was suggested to be mediated by antagonizing adenosine receptor A(1) and activating the protein kinase A pathway. Imiquimod, but not resiquimod, was shown to interact with adenosine receptor A(1). Imiquimod-induced anti-HSV-1 activity was observed in other cells, such as HeLa, SiHa, and CaSki cells, in a manner consistent with the cystatin A induction by imiquimod. These results indicated that imiquimod acted as an antagonist for adenosine receptor A(1) and induced a host antiviral protein, cystatin A. The process occurred independently of TLR7 and type I IFNs., Toll-like receptor (TLR) agonists have anticancer effect by inducing apoptosis or activating immune cells. In this study, we investigated whether imiquimod, TLR7 agonist, inhibits the proliferation of oral cancer cells. Toll-like receptor 7 expression and IL-6/8 production by imiquimod were examined using RT-PCR and Enzyme-linked immunosorbent assay, respectively. Cell viability was examined by MTT assay. To examine apoptotic cell death, Annexin V/PI staining for flow cytometry and Western blot analysis were performed. Necrotic cell death was determined by leakage of lactate dehydrogenase (LDH), HMGB1, and PI staining in imiquimod-treated oral squamous cell carcinoma (OSCC) cells. Toll-like receptor 7 mRNA was expressed in OSCC cells. Imiquimod induced IL-6 and IL-8 production in OSCC cells, suggesting the functional expression of TLR7. Imiquimod inhibited cells proliferation in a dose-dependent manner. The ratio of annexin V-positive cells and cleaved caspase-3/7 was increased by imiquimod treatment in OSCC cells, suggesting that imiquimod-induced cell death in OSCC cells may be owing to apoptosis. In addition, LDH secretion and PI staining were detected in OSCC cells treated with imiquimod, showing that imiquimod also induced necrotic cell death in the OSCC cells. Imiquimod inhibited effectively the growth of OSCC cells by inducing apoptosis and necrosis.
Record name Imiquimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00724
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imiquimod
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8129
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Imiquimod

Color/Form

Crystals from DMF

CAS RN

99011-02-6
Record name Imiquimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99011-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imiquimod [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099011026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imiquimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00724
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IMIQUIMOD
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759651
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name IMIQUIMOD
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imiquimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazo[4,5-c]quinolin-4-amine, 1-(2-methylpropyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.047
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIQUIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1QW714R7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Imiquimod
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8129
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Imiquimod
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

292-294 °C, 292 - 294 °C
Record name Imiquimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00724
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imiquimod
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8129
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Imiquimod
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imiquimod
Reactant of Route 2
Imiquimod
Reactant of Route 3
Reactant of Route 3
Imiquimod
Reactant of Route 4
Imiquimod
Reactant of Route 5
Imiquimod
Reactant of Route 6
Reactant of Route 6
Imiquimod

Q & A

Q1: What is the primary molecular target of Imiquimod?

A1: Imiquimod primarily targets Toll-like receptors 7 (TLR7) and to a lesser extent, TLR8. [, , , ] These receptors are expressed on immune cells such as dendritic cells and monocytes. [, ]

Q2: How does Imiquimod exert its antitumor and antiviral effects?

A2: Imiquimod binding to TLR7/8 triggers a signaling cascade that ultimately leads to the production of various cytokines, including interferon-α (IFN-α), tumor necrosis factor-α (TNF-α), and interleukins (IL-1, IL-6, IL-8, IL-12). [, , , , ] These cytokines act as chemoattractants for immune cells like T cells and natural killer (NK) cells, enhancing their cytotoxic activity and promoting an antitumor and antiviral response. [, ]

Q3: Does Imiquimod directly affect tumor cells?

A3: Yes, in addition to its immune-mediated effects, research suggests that Imiquimod can directly induce apoptosis in some tumor cell lines, including those from cutaneous T-cell lymphoma (CTCL) and Tasmanian devil facial tumor disease (DFTD). [, , , ] This direct pro-apoptotic effect may contribute to its overall antitumor activity.

Q4: What role does the opioid growth factor receptor (OGFr) system play in Imiquimod's mechanism of action?

A4: Studies suggest that Imiquimod may upregulate OGFr and modulate opioid growth factor ([Met5]-enkephalin) in the skin. [] This interaction with the OGF-OGFr axis, known to regulate cell proliferation, may contribute to Imiquimod's ability to suppress DNA synthesis in epidermal cells. []

Q5: What is the molecular formula and weight of Imiquimod?

A5: Imiquimod has a molecular formula of C14H16N4 and a molecular weight of 240.3 g/mol. [, ]

Q6: Is there information available on the spectroscopic data of Imiquimod?

A6: While the provided research papers do not contain detailed spectroscopic data for Imiquimod, standard characterization techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be employed to elucidate its structural features.

Q7: What are the FDA-approved indications for topical Imiquimod?

A7: The U.S. Food and Drug Administration (FDA) has approved topical Imiquimod for the treatment of external genital warts, actinic keratoses (AKs), and superficial basal cell carcinomas (sBCCs). [, ]

Q8: What evidence exists for Imiquimod's effectiveness in treating these conditions?

A8: Numerous clinical trials and studies have demonstrated the efficacy of Imiquimod in clearing lesions associated with these conditions. [, , , , , , ] Meta-analyses have confirmed its statistically significant superiority over placebo and certain other treatment modalities for conditions like genital warts and BCC. [, ]

Q9: Has Imiquimod shown promise in treating other conditions?

A9: Imiquimod has demonstrated potential in treating other skin conditions, including lentigo maligna (LM), extramammary Paget’s disease (EMPD), and molluscum contagiosum (MC), although further research is necessary to establish its efficacy and safety for these indications. [, , ]

Q10: What is the role of Imiquimod in cancer immunotherapy beyond its approved indications?

A10: Research suggests Imiquimod can act as a potent adjuvant in cancer vaccines. [] For instance, in melanoma patients, combining Imiquimod with the NY-ESO-1 tumor antigen enhanced both humoral and cellular immune responses, highlighting its potential to boost anti-tumor immunity. []

Q11: What is known about Imiquimod's impact on the tumor microenvironment?

A11: Studies using biopsies from Imiquimod-treated lesions, particularly in breast cancer skin metastases, reveal an influx of immune cells like T cells, macrophages, and dendritic cells, indicating an activated immune response. [, ] This shift in the tumor microenvironment towards a pro-inflammatory state is thought to be crucial for its antitumor activity.

Q12: Are there any concerns regarding potential resistance to Imiquimod treatment?

A12: While Imiquimod has shown promise, some patients do not respond to treatment or experience relapse, suggesting potential for treatment resistance. [] Further research is needed to understand the underlying mechanisms of Imiquimod resistance and develop strategies to overcome this challenge.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.